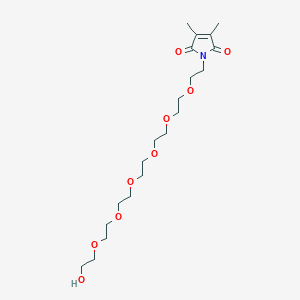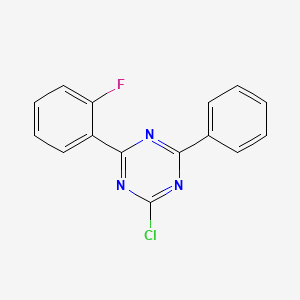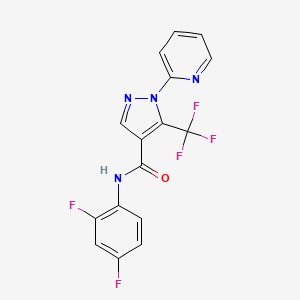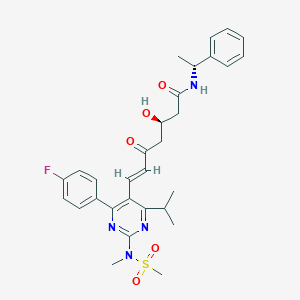![molecular formula C13H7F3O3 B13361059 (2E)-3-[5-(2,3,4-trifluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13361059.png)
(2E)-3-[5-(2,3,4-trifluorophenyl)furan-2-yl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[5-(2,3,4-trifluorophenyl)furan-2-yl]prop-2-enoic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a trifluorophenyl group and a propenoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2,3,4-trifluorophenyl)furan-2-yl]prop-2-enoic acid typically involves the condensation of a trifluorophenyl-substituted furan with an appropriate propenoic acid derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the furan ring. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-[5-(2,3,4-trifluorophenyl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the propenoic acid moiety may produce the corresponding alcohol .
Wissenschaftliche Forschungsanwendungen
(2E)-3-[5-(2,3,4-trifluorophenyl)furan-2-yl]prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (2E)-3-[5-(2,3,4-trifluorophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-[5-(2,3,4-trifluorophenyl)furan-2-yl]prop-2-enoic acid: Unique due to the trifluorophenyl substitution.
(2E)-3-[5-(2,4-difluorophenyl)furan-2-yl]prop-2-enoic acid: Similar structure but with a difluorophenyl group.
(2E)-3-[5-(2,3,5-trifluorophenyl)furan-2-yl]prop-2-enoic acid: Similar structure but with a different trifluorophenyl substitution pattern.
Uniqueness
The presence of the trifluorophenyl group in this compound imparts unique chemical and biological properties, such as increased stability and enhanced biological activity, compared to its analogs .
Eigenschaften
Molekularformel |
C13H7F3O3 |
|---|---|
Molekulargewicht |
268.19 g/mol |
IUPAC-Name |
(E)-3-[5-(2,3,4-trifluorophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H7F3O3/c14-9-4-3-8(12(15)13(9)16)10-5-1-7(19-10)2-6-11(17)18/h1-6H,(H,17,18)/b6-2+ |
InChI-Schlüssel |
NQBALOMARKPQQX-QHHAFSJGSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1C2=CC=C(O2)/C=C/C(=O)O)F)F)F |
Kanonische SMILES |
C1=CC(=C(C(=C1C2=CC=C(O2)C=CC(=O)O)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(1-{2-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]ethyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361002.png)


![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13361032.png)
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B13361041.png)
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13361045.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13361047.png)
![2-Oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl 2-(methylthio)nicotinate](/img/structure/B13361052.png)
![6-phenyl-N-(prop-2-yn-1-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13361068.png)
![(2E)-3-[5-(4-bromo-3-chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13361071.png)
